molecular formula C19H16N4OS B2574646 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034369-00-9

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2574646
CAS No.: 2034369-00-9
M. Wt: 348.42
InChI Key: UFGHMESTPVCGDC-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a carboxamide group. The amide nitrogen is bonded to a methylene-bridged pyridine ring substituted at the 6-position with a 1-methyl-1H-pyrazole moiety.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-23-16(8-9-22-23)15-7-6-13(11-20-15)12-21-19(24)18-10-14-4-2-3-5-17(14)25-18/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGHMESTPVCGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular effects, cytotoxicity, and molecular interactions, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H18N4O1S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{1}\text{S}

Properties Table

PropertyValue
Molecular Weight342.44 g/mol
CAS NumberNot specified
Molecular FormulaC19H18N4O1S
PurityTypically >95%

1. Anti-Tubercular Activity

Recent studies have investigated the anti-tubercular potential of related compounds with similar structural features. For instance, a series of substituted benzoic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data on this compound is limited, the presence of the pyrazole and pyridine moieties suggests a potential for similar activity.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on HEK-293 (human embryonic kidney) cells indicate that many compounds derived from similar scaffolds exhibit low toxicity, making them suitable candidates for further development . The cytotoxicity of this compound remains to be specifically evaluated but is expected to follow this trend based on structural analogs.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Docking studies suggest that derivatives of this compound could effectively bind to key proteins involved in disease pathways, potentially inhibiting their function . The specific interactions and binding affinities require further exploration through experimental studies.

Case Study 1: Anti-Tubercular Screening

In a study examining a series of compounds with similar structures, five derivatives exhibited significant anti-tubercular activity. The most effective compound had an IC90 value of approximately 4.00 μM, indicating strong potential for therapeutic application against tuberculosis .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of structurally related compounds on various cancer cell lines. Compounds showed selective toxicity towards cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing therapeutic indices .

Scientific Research Applications

Anticancer Applications

Research indicates that N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide exhibits significant anticancer activity.

Efficacy Against Cancer Types

Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer : Significant activity against MDA-MB-231 cell lines.
  • Colorectal Cancer : Induces apoptosis through multiple pathways.

The compound's ability to modulate cell cycle regulators further enhances its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent.

Anti-inflammatory Effects

Chronic inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

Studies have demonstrated that similar compounds can reduce inflammation markers in vitro, suggesting that this compound may serve as a lead for developing anti-inflammatory drugs .

Summary of Applications

Application TypeDescriptionExample Studies
Anticancer Inhibits ATR kinase affecting DNA damage responseMDA-MB-231 breast cancer studies
Antimicrobial Potential to inhibit bacterial growthPyrazole derivatives showing activity against various strains
Anti-inflammatory Reduces pro-inflammatory cytokinesIn vitro studies demonstrating reduced inflammation markers

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at its benzo[b]thiophene core. Key reagents and products include:

ReagentConditionsProduct(s)Reference
m-Chloroperbenzoic acidDichloromethane, 0–25°CBenzo[b]thiophene-2-sulfoxide or sulfone derivatives
Hydrogen peroxide (H₂O₂)Acetic acid, 50–60°CPartial oxidation of the thiophene ring to sulfoxide

Mechanistic Insight : Oxidation occurs preferentially at the sulfur atom in the thiophene ring due to its electron-rich nature. The sulfoxide product retains the carboxamide functionality intact.

Reduction Reactions

Reductive transformations target the amide group and pyridine ring :

ReagentConditionsProduct(s)Reference
Lithium aluminum hydrideTetrahydrofuran, refluxBenzo[b]thiophene-2-methylamine derivative
Sodium borohydride (NaBH₄)Methanol, 25°CNo reaction (amide stability under mild conditions)

Key Observation : LiAlH4 reduces the amide to a secondary amine while preserving the pyrazole and pyridine rings.

Substitution Reactions

Electrophilic substitution occurs at the pyridine and pyrazole moieties:

ReagentPosition ModifiedProduct(s)Reference
N-Bromosuccinimide (NBS)Pyridine C-4 position4-Bromopyridine derivative
SOCl₂Amide groupBenzo[b]thiophene-2-carbonyl chloride intermediate

Synthetic Utility : Bromination at the pyridine ring enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings :

Reaction TypePartnersProduct(s)Reference
Suzuki-MiyauraArylboronic acidsBiaryl derivatives at pyridine/pyrazole sites
Buchwald-Hartwig aminationPrimary aminesN-alkylated pyrazole derivatives

Example : Suzuki coupling with phenylboronic acid introduces aryl groups at the pyridine ring, enhancing π-stacking interactions .

Cyclocondensation Reactions

The carboxamide group facilitates cyclization with heterocyclic precursors :

ReagentConditionsProduct(s)Reference
Ethyl thioglycolatePiperidine catalystThiazolidin-4-one fused to benzo[b]thiophene
Acetyl chlorideDry dichloromethaneAzetidin-2-one derivatives

Application : These reactions generate fused heterocycles with enhanced bioactivity, particularly against cancer cell lines .

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

ConditionOutcomeReference
Acidic (HCl, 1M)Hydrolysis of amide to carboxylic acid
Basic (NaOH, 1M)Degradation of pyrazole ring

Stability Profile : Stable under neutral conditions but degrades in strong acids/bases, limiting its use in polar protic solvents.

Biological Activity Correlations

Reactive modifications influence pharmacological properties:

Derivative TypeBiological Activity (IC₅₀)Reference
Sulfoxide analogReduced cytotoxicity (MCF-7: IC₅₀ >50 µM)
Brominated pyridineEnhanced MAO-B inhibition (IC₅₀: 29 nM)

Structure-Activity Relationship (SAR) : Electrophilic substitutions (e.g., bromine) improve target affinity, while oxidation reduces bioactivity .

Comparison with Similar Compounds

Target Compound vs. Thiophene-Based Pyrazole Amides ()

The synthesis of 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide () shares a thiophene-carboxamide scaffold with the target compound. Key differences include:

  • Core Heterocycle : The target uses benzo[b]thiophene (fused benzene-thiophene), enhancing aromatic surface area compared to the simpler thiophene in .
  • Substituents : The pyrazole in is 1-phenyl-3-methyl, whereas the target’s pyrazole is 1-methyl, reducing steric bulk and hydrophobicity .
  • Linker : The target compound employs a pyridylmethyl linker, introducing a basic nitrogen atom absent in ’s structure.

Implications : The benzo[b]thiophene core in the target may improve binding affinity to hydrophobic protein pockets, while the pyridylmethyl linker could enhance solubility via protonation at physiological pH.

Target Compound vs. Thiazole Carboxamide ()

The compound N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide () replaces the pyridine-pyrazole system with a thiazole ring. Key contrasts:

  • Heterocycle Electronics : Thiazole (electron-deficient due to electronegative nitrogen and sulfur) vs. pyridine-pyrazole (mixed electron-rich/deficient regions).
  • Substituent Effects : includes a chloro-methylphenyl group, which may enhance halogen bonding or lipophilicity compared to the target’s methyl-pyrazole .

Implications : The thiazole’s electron deficiency might favor interactions with cationic or electron-rich binding sites, whereas the target’s pyridine-pyrazole system could engage in dual hydrogen bonding.

Target Compound vs. Fluorinated Benzo[b]thiophene Carboxamide ()

Compound 47 (6-(3-fluoro-5-hydroxyphenyl)-N-(5-methylthiazol-2-yl)benzo[b]thiophene-2-carboxamide) in shares the benzo[b]thiophene-carboxamide backbone but differs in:

  • Substituents : A 3-fluoro-5-hydroxyphenyl group at the 6-position vs. the target’s pyridylmethyl-pyrazole.
  • Amide Nitrogen : 5-methylthiazole vs. pyridylmethyl-pyrazole.

Implications : The fluorine in improves metabolic stability and electronegativity, whereas the target’s pyridine-pyrazole moiety may increase basicity and solubility .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~395 (calculated) ~362 (C₁₅H₁₂BrN₃OS) 418 (C₂₀H₁₃F₃N₂O₅S₂)
LogP (Predicted) ~3.2 ~3.8 ~2.5
Solubility Moderate (polar groups) Low (bromine, phenyl) Moderate (fluorine, OH)

The target’s pyridine linker and methyl-pyrazole likely reduce LogP compared to ’s bromophenyl derivative, enhancing aqueous solubility. ’s fluorine and hydroxyl groups further improve polarity .

Q & A

What synthetic methodologies are reported for synthesizing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide and structurally related compounds?

Level: Basic
Answer:
The synthesis of such heterocyclic compounds typically involves multi-step routes, including:

  • Condensation reactions between pyrazole or pyridine derivatives and thiophene-carboxamide precursors. For example, and describe the use of ethanol or DMF as solvents for cyclization, with yields ranging from 64% to 76% depending on substituents .
  • Functionalization of pyridine/pyrazole cores via nucleophilic substitution or coupling reactions. highlights the use of acetylthiophene intermediates for constructing thiophene-based scaffolds .
  • Crystallization optimization : Products are often purified via recrystallization from ethanol/water or DMF (e.g., reports melting points of 114–278°C, validated by IR and NMR) .

How can reaction conditions be systematically optimized to improve yield and purity in the synthesis of this compound?

Level: Advanced
Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF may enhance cyclization efficiency compared to ethanol (e.g., achieved 76% yield for triazepine derivatives in DMF) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediates like hydrazine derivatives (). Cooling rates post-reaction affect crystal purity .
  • Catalyst screening : While not explicitly mentioned in the evidence, analogous syntheses (e.g., ) use iodine or triethylamine to facilitate cyclization, suggesting testable alternatives .

How should researchers address contradictions in spectral data (e.g., NMR shifts or IR absorptions) during structural characterization?

Level: Advanced
Answer:
Discrepancies can be resolved via:

  • Multi-spectral correlation : Cross-validate NMR (e.g., 1H and 13C in ) with IR (C=O stretches at ~1650–1700 cm⁻¹) and mass spectrometry (M⁺ peaks in ) .
  • X-ray crystallography : Though not directly cited, ’s use of crystallography for salt forms suggests its utility for resolving ambiguities in stereochemistry .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for confirmation.

What pharmacological assays are recommended for preliminary evaluation of bioactivity in such compounds?

Level: Basic
Answer:
Standard assays include:

  • Antimicrobial testing : Disk diffusion or MIC assays, as applied to thiadiazole derivatives in and .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., ’s evaluation of pyrazole-triazole hybrids) .
  • Enzyme inhibition : Kinase or protease inhibition assays, inferred from ’s focus on carboxamide-targeted interactions .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Level: Advanced
Answer:

  • Core modifications : Introduce substituents at the pyrazole (e.g., methyl groups in ) or thiophene rings to assess impact on bioactivity .
  • Salt formation : demonstrates improved solubility via salt formation (e.g., sodium or hydrochloride salts), which can enhance bioavailability .
  • In silico modeling : Molecular docking (as in ) against targets like kinases or receptors to prioritize synthetic targets .

What analytical techniques are critical for assessing compound stability under varying storage conditions?

Level: Advanced
Answer:

  • HPLC-MS : Monitor degradation products over time (e.g., uses purity >95% as a benchmark) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability, referencing melting points in (114–278°C) .
  • Accelerated stability studies : Expose compounds to humidity, light, and temperature cycles, with periodic NMR/IR checks.

How can computational methods predict the metabolic pathways or toxicity profile of this compound?

Level: Advanced
Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 can estimate permeability, cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite identification : Simulate phase I/II metabolism using software such as GLORY or MetaSite, cross-referenced with in vitro microsomal assays.
  • Docking for toxicity : Screen against toxicity databases (e.g., Tox21) to flag potential off-target effects.

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